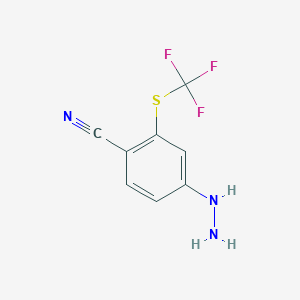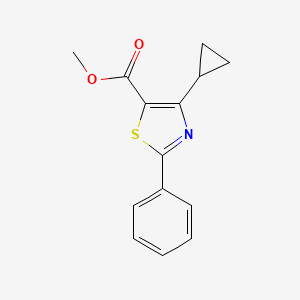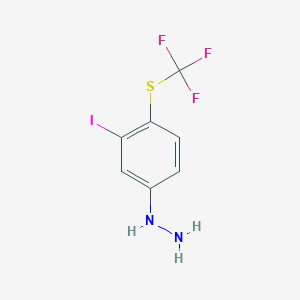
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of a bromomethyl group and a hydroxyphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the bromination of 4-(bromomethyl)-2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of 1-Bromo-3-(4-(bromomethyl)-2-oxophenyl)propan-2-one.
Reduction: Formation of 1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-(4-chloromethyl)-2-hydroxyphenyl)propan-2-one
- 1-Bromo-3-(4-methyl)-2-hydroxyphenyl)propan-2-one
- 1-Bromo-3-(4-(bromomethyl)-2-methoxyphenyl)propan-2-one
Uniqueness
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one is unique due to the presence of both bromomethyl and hydroxyphenyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10Br2O2 |
|---|---|
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
1-bromo-3-[4-(bromomethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2O2/c11-5-7-1-2-8(10(14)3-7)4-9(13)6-12/h1-3,14H,4-6H2 |
InChI-Schlüssel |
FHDFDMKRDLBFDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)O)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


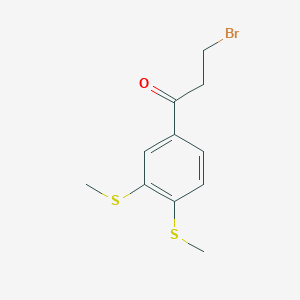
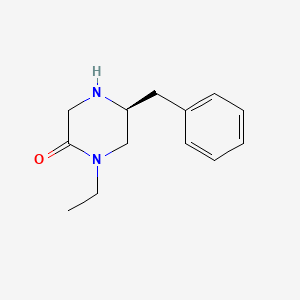
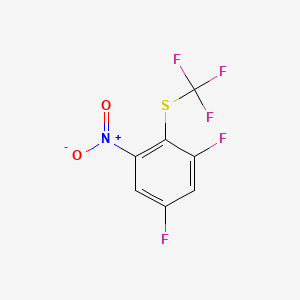

![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
